molecular formula C11H13NO3 B14189680 Ethyl 3-(2-aminophenoxy)prop-2-enoate CAS No. 917872-59-4

Ethyl 3-(2-aminophenoxy)prop-2-enoate

Cat. No.: B14189680
CAS No.: 917872-59-4
M. Wt: 207.23 g/mol
InChI Key: WUPDGNILGFZHDS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminophenoxy)prop-2-enoate is a substituted prop-2-enoate ester characterized by a 2-aminophenoxy group attached to the α,β-unsaturated carbonyl system. This compound belongs to a broader class of cinnamate derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition, antioxidant properties, and applications in drug synthesis .

Properties

CAS No.

917872-59-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(2-aminophenoxy)prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3

InChI Key

WUPDGNILGFZHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-aminophenol in a suitable solvent such as ethanol.
  • Add ethyl 3-bromoprop-2-enoate to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-aminophenoxy)prop-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminophenoxy)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Activity
This compound 2-aminophenoxy 221.23 (calculated) Amino, ester, α,β-unsaturated carbonyl Potential enzyme modulation
Ethyl-p-methoxycinnamate 4-methoxyphenyl 208.21 Methoxy, ester, α,β-unsaturated carbonyl Tyrosinase inhibition
Ethyl caffeate 3,4-dihydroxyphenyl 208.21 Dihydroxy, ester, α,β-unsaturated carbonyl Antioxidant
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl 192.17 Hydroxy, ester, α,β-unsaturated carbonyl Food biomarker
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 4-methylphenyl, cyano 215.24 Cyano, methyl, ester Synthetic intermediate

Physicochemical Properties

  • Solubility: Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate is slightly water-soluble due to its phenolic hydroxyl group , whereas the 2-aminophenoxy derivative may exhibit improved solubility in polar solvents via protonation of the amino group.
  • Stability: α,β-unsaturated esters with electron-withdrawing groups (e.g., cyano in ) show enhanced stability against nucleophilic attack.

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